1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJTHGLWJIWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CS2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction between 2-fluoroaniline and an isocyanate derivative forms the urea core.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of urea derivatives. The presence of the fluorophenyl group enhances the compound's ability to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death). Research indicates that similar compounds have shown efficacy against various cancer cell lines, suggesting that 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea could be investigated further in this context.
Antimicrobial Properties
The compound may exhibit antimicrobial properties due to its structural components. Thiophene derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies suggest that the incorporation of the thiophenyl moiety could enhance the compound's effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Neuroprotective Effects
Research into neuroprotective agents has identified urea derivatives as promising candidates. The dual action of this compound may provide protection against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Material Science
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorinated phenyl group can enhance charge mobility within these materials.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of urea derivatives, including compounds structurally similar to this compound, against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting that further investigation into this specific compound could yield valuable insights into its mechanism of action.
Case Study 2: Antimicrobial Screening
In a screening of thiophene derivatives for antimicrobial activity, a related compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This finding supports the hypothesis that this compound may also possess similar antimicrobial properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the hydroxypropyl group can form hydrogen bonds. The thiophene ring can participate in π-stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Substituted Phenyl Groups
The compound 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea () shares the same urea backbone and 3-hydroxy-3-(thiophen-2-yl)propyl chain as the target compound but differs in the phenyl substituent (4-ethoxy vs. 2-fluoro). This substitution likely impacts electronic and steric properties:
- Electron-withdrawing vs. electron-donating groups : The 2-fluoro group (electron-withdrawing) may enhance metabolic stability compared to the 4-ethoxy group (electron-donating), which could influence bioavailability .
Table 1: Comparison of Phenyl-Substituted Urea Derivatives
Thiophene-Containing Heterocycles
Pyrimidin-2-ol and pyrimidin-2-thiol analogs () incorporate thiophene rings but diverge in their core structures (pyrimidine vs. urea). Key differences include:
Urea-Linked Phenothiazine Derivatives
N-[3-(10H-phenothiazin-1-yl)propyl]urea derivatives () feature a phenothiazine-propyl chain instead of the thiophene-hydroxypropyl group. Phenothiazine’s planar aromatic system may confer distinct electronic properties:
- Solubility: The hydroxypropyl-thiophene group in the target compound could improve aqueous solubility compared to the lipophilic phenothiazine moiety .
- Biological targets: Phenothiazines are known for CNS activity, whereas thiophene-urea hybrids may exhibit broader applications, including antiviral or anti-inflammatory effects .
Thiophene-Containing Impurities in Pharmaceuticals
Impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () highlight the prevalence of thiophene in drug synthesis. However, the target compound’s urea and hydroxypropyl groups distinguish it from these simpler amines, likely reducing toxicity risks associated with methylamino intermediates .
Structural and Functional Implications
- Thiophene role : The thiophene ring in the target compound may contribute to π-π stacking interactions in biological targets, similar to pyrimidin analogs () .
- Urea versatility: Urea’s dual hydrogen-bond donors are exploited in diverse applications, from drug design (target compound) to CO2 adsorption (’s triethoxysilylpropyl-urea) .
Biological Activity
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and other therapeutic potentials, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₄FNO₂S
- Molecular Weight : 273.32 g/mol
The presence of the fluorophenyl and thiophene groups contributes to its pharmacological properties, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antibacterial activity against various strains of bacteria.
In these studies, the compound's efficacy was measured using Minimum Inhibitory Concentration (MIC), indicating its potential as an antimicrobial agent.
Antiviral Activity
The antiviral potential of related compounds has also been explored. For example, certain urea derivatives have shown activity against viral infections by inhibiting viral replication.
These findings suggest that similar structures may provide a basis for developing antiviral agents.
The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways within microbial cells or viruses. For example, some studies indicate that these compounds may inhibit DNA or RNA synthesis, thereby preventing replication.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on a series of urea derivatives showed that modifications in the thiophene ring significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 5 µg/mL, demonstrating its potential as a lead compound for further development. -
Case Study on Antiviral Properties :
In another investigation, a related compound was tested against HIV in vitro and showed promising results with an EC50 value of 4 µM. This suggests that modifications to the urea moiety can lead to enhanced antiviral activity.
Q & A
What are the validated synthetic routes for 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, and how can reaction conditions be optimized for higher yields?
Basic Synthesis:
The compound can be synthesized via a urea-forming reaction between an isocyanate (e.g., 2-fluorophenyl isocyanate) and an amine (e.g., 3-hydroxy-3-(thiophen-2-yl)propylamine). Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios (typically 1:1) are critical .
Advanced Optimization:
For improved yields, consider:
- Catalysts: Palladium on carbon or triethylamine to enhance reactivity .
- Temperature Control: Reactions performed at 0–5°C reduce side-product formation .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity >95% .
What spectroscopic and computational methods are most effective for characterizing this compound’s structure and purity?
Basic Characterization:
- NMR Spectroscopy: H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and hydroxyl group (δ ~2.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 347.8 (calculated for CHFNOS) .
Advanced Analysis: - X-ray Crystallography: Resolves stereochemistry of the hydroxypropyl-thiophene moiety .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
How does the compound’s structure influence its biological activity, particularly in kinase inhibition or antiproliferative assays?
Basic Activity:
Urea derivatives with fluorophenyl and thiophene groups often target kinases (e.g., EGFR or VEGFR2) due to hydrogen bonding with ATP-binding pockets . Preliminary assays show IC values in the µM range for cancer cell lines .
Advanced SAR Studies:
- Thiophene Substitution: Replacing thiophen-2-yl with furan reduces potency by 50%, highlighting sulfur’s role in hydrophobic interactions .
- Fluorophenyl Position: 2-Fluoro substitution enhances metabolic stability compared to 3- or 4-fluoro analogs .
How should researchers address contradictory data regarding the compound’s solubility and stability in biological assays?
Basic Handling:
- Solubility: Use DMSO for stock solutions (≥10 mM), but verify compatibility with assay buffers (e.g., PBS) to avoid precipitation .
- Stability: Store at −20°C under inert gas (N) to prevent urea bond hydrolysis .
Advanced Mitigation: - Lyophilization: Improves long-term stability for in vivo studies .
- HPLC Monitoring: Track degradation products under physiological pH (e.g., t = 24 hours at pH 7.4) .
What strategies resolve discrepancies in reported IC50_{50}50 values across different enzymatic assays?
Basic Validation:
- Assay Consistency: Standardize ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Positive Controls: Compare with reference inhibitors (e.g., staurosporine for kinases) .
Advanced Reconciliation: - Cellular Context: Account for off-target effects using CRISPR-edited cell lines .
- Molecular Dynamics Simulations: Identify binding mode variations (e.g., allosteric vs. competitive inhibition) .
What in silico tools predict the compound’s ADMET properties and potential drug-likeness?
Basic Predictions:
- SwissADME: Estimates logP (~3.2) and bioavailability score (0.55), suggesting moderate permeability .
- pkCSM: Predicts moderate hepatic metabolism (CYP3A4 substrate) .
Advanced Modeling: - MDCK Assay Simulations: Predict Caco-2 permeability >5 × 10 cm/s, supporting oral absorption .
- Toxicity Screening: Use ProTox-II to flag potential hepatotoxicity (Probability = 65%) .
How can researchers optimize this compound for improved blood-brain barrier (BBB) penetration in CNS studies?
Basic Modifications:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH) while maintaining logD ~2.0 .
Advanced Strategies: - Prodrug Design: Mask the hydroxyl group with ester linkages to enhance passive diffusion .
- P-gp Inhibition: Co-administer with elacridar to reduce efflux .
What are the limitations of current in vitro models for studying this compound’s mechanism of action?
Basic Limitations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
